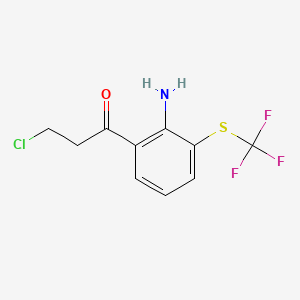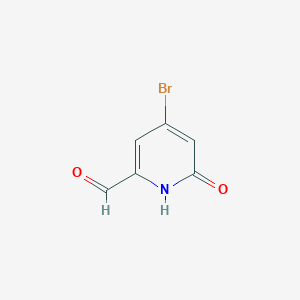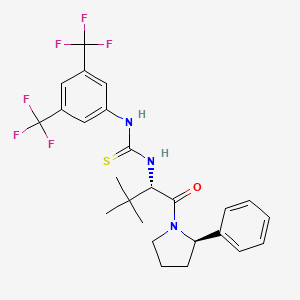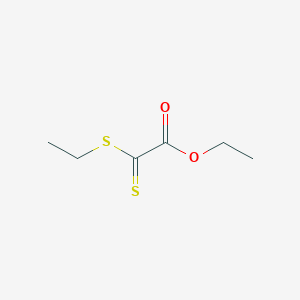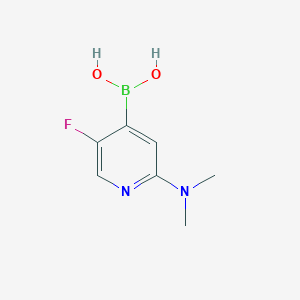
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with dimethylamino and fluorine groups. The unique structural features of this compound make it a valuable building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of 2-(dimethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate is commonly used in borylation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Aminated Pyridines: Formed through amination reactions.
Aplicaciones Científicas De Investigación
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is primarily based on its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . Additionally, the compound’s interactions with biological molecules are mediated through its boronic acid group, which can form reversible covalent bonds with diols and other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Fluorophenylboronic Acid: Similar in structure but lacks the dimethylamino group.
2-(Dimethylamino)pyridine-4-boronic Acid: Similar but without the fluorine substitution.
Uniqueness
(2-(Dimethylamino)-5-fluoropyridin-4-yl)boronic acid is unique due to the combination of the dimethylamino and fluorine groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a versatile and valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H10BFN2O2 |
|---|---|
Peso molecular |
183.98 g/mol |
Nombre IUPAC |
[2-(dimethylamino)-5-fluoropyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H10BFN2O2/c1-11(2)7-3-5(8(12)13)6(9)4-10-7/h3-4,12-13H,1-2H3 |
Clave InChI |
AXLRBKYTBSJNKT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1F)N(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





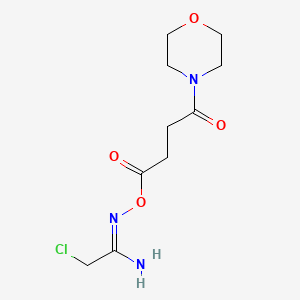

![2-(Chloromethyl)-5-iodoimidazo[1,2-a]pyridine](/img/structure/B14069346.png)


![5,8-Dibromo-2,3-bis(3-(octyloxy)phenyl)pyrido[3,4-b]pyrazine](/img/structure/B14069357.png)
